Technical Documentation Center

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
  • CAS: 1354952-77-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter the need for bifunctional linkers that offer both rigid spatial geometry and versatile pharmacophoric properties. tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need for bifunctional linkers that offer both rigid spatial geometry and versatile pharmacophoric properties. tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4)[1],[2] represents a prime example of such a building block. This in-depth technical guide explores the structural rationale, physicochemical properties, synthetic methodologies, and downstream applications of this critical intermediate, specifically focusing on its utility in modern drug discovery.

Chemical Architecture & Physicochemical Profile

The molecular architecture of this compound is defined by three distinct functional zones:

  • The Piperazine Core: Provides a rigid, saturated heterocyclic framework that dictates the spatial trajectory of attached pharmacophores while modulating the basicity and aqueous solubility of the final Active Pharmaceutical Ingredient (API).

  • The Boc-Protected Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group ensures orthogonality during synthesis. Its steric bulk prevents unwanted side reactions at the N1 position, allowing for selective functionalization at the opposing nitrogen.

  • The 2-Sulfamoylethyl Moiety (N4): The primary sulfonamide (-SO₂NH₂) is a classic pharmacophore. It acts as a potent hydrogen bond donor/acceptor network and serves as a highly effective zinc-binding group (ZBG) in metalloenzyme inhibitors.

To facilitate experimental design, the core quantitative data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
CAS Number 1354952-77-4[1],[3]
Molecular Formula C₁₁H₂₃N₃O₄S[2],[4]
Molecular Weight 293.39 g/mol [2]
Monoisotopic Mass 293.1409 Da[4]
Predicted XLogP -0.4 to -0.8[4]
SMILES String CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N[4]
Table 2: High-Resolution Mass Spectrometry (HRMS) Adducts

Data utilized for LC-MS method development and self-validation[4].

Adduct TypePredicted m/zIon Mode
[M+H]⁺ 294.1482Positive
[M+Na]⁺ 316.1301Positive
[M-H]⁻ 292.1336Negative
[M+HCOO]⁻ 338.1391Negative

Synthetic Methodology: The Aza-Michael Approach

While direct alkylation of 1-Boc-piperazine with 2-chloroethanesulfonamide is possible, it often suffers from over-alkylation and requires harsh bases that can degrade the sensitive sulfamoyl group. Instead, the Aza-Michael Addition using ethenesulfonamide is the superior choice.

Causality: The Aza-Michael approach is highly atom-economical and proceeds under mild conditions. The use of a protic solvent (like ethanol) stabilizes the zwitterionic transition state of the Michael addition, accelerating the reaction without the need for strong external bases, thereby perfectly preserving the Boc protecting group.

Protocol 1: Aza-Michael Addition Workflow
  • Step 1: Reagent Preparation. Dissolve 1-Boc-piperazine (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Step 2: Addition. Add ethenesulfonamide (1.1 eq) in portions at room temperature.

  • Step 3: Thermal Activation. Heat the mixture to a gentle reflux (78 °C) for 12–16 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the bulky Boc-piperazine ring.

  • Step 4: Self-Validating Checkpoint (LC-MS). Pull a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is deemed complete when the 1-Boc-piperazine peak disappears and the target mass ([M+H]⁺ = 294.148) dominates the chromatogram.

  • Step 5: Workup & Isolation. Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine to remove unreacted ethenesulfonamide, dry over anhydrous Na₂SO₄, and concentrate to yield the pure intermediate.

SynthesisWorkflow BocPip 1-Boc-piperazine (Nucleophile) Intermediate tert-butyl 4-(2-sulfamoylethyl) piperazine-1-carboxylate (Target Intermediate) BocPip->Intermediate Aza-Michael Addition VinylSulf Ethenesulfonamide (Michael Acceptor) VinylSulf->Intermediate Base / Heat Deprotected 4-(2-sulfamoylethyl)piperazine (TFA Deprotection) Intermediate->Deprotected Acidic Cleavage (TFA/DCM) API Active Pharmaceutical Ingredient (e.g., Isoxazole Carboxamide) Deprotected->API Amide Coupling (HATU/DIPEA)

Synthetic workflow from 1-Boc-piperazine to final active pharmaceutical ingredient.

Downstream Functionalization: Boc Deprotection

To utilize this compound in API synthesis, the Boc group must be removed to expose the secondary amine for subsequent coupling (e.g., amide bond formation).

Protocol 2: Acid-Mediated Boc Cleavage
  • Step 1: Cleavage. Dissolve the starting material in dichloromethane (DCM) (0.2 M). Cool to 0 °C to minimize exothermic degradation. Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio. Stir for 2 hours at room temperature.

  • Causality: TFA is selected because the Boc group undergoes rapid acid-catalyzed heterolytic cleavage, releasing isobutylene gas and CO₂. The sulfamoyl group remains completely intact due to the high stability of the S-N bond in non-aqueous acidic environments.

  • Step 2: Scavenging & Concentration. Evaporate the volatiles in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Causality: Removing residual TFA is critical to prevent competitive side reactions (e.g., trifluoroacetamide formation) in subsequent basic coupling steps.

  • Step 3: Self-Validating Checkpoint (NMR). Perform ¹H NMR (in DMSO-d₆). The complete disappearance of the intense 9-proton singlet at ~1.40 ppm confirms quantitative Boc removal. The appearance of a broad exchangeable signal at ~8.5 ppm indicates the protonated piperazinium trifluoroacetate salt.

Pharmacological Applications in Drug Discovery

The deprotected derivative, 4-(2-sulfamoylethyl)piperazine, is highly sought after in medicinal chemistry. A prominent example of its utility is found in recent patent literature (e.g., CN113056455A) detailing the synthesis of isoxazole carboxamide compounds for the treatment of hearing loss and balance disorders[5],[6].

When coupled to an isoxazole core, the sulfamoyl-piperazine moiety serves a dual purpose:

  • Solubilization: The basic piperazine nitrogen and the polar sulfamoyl group significantly enhance the aqueous solubility of the API, a critical pharmacokinetic parameter for systemic or inner-ear drug delivery[5].

  • Target Engagement: The primary sulfonamide acts as a potent hydrogen-bond donor/acceptor, anchoring the molecule within the target protein's binding pocket, thereby increasing target residence time.

BindingModel Receptor Target Protein (e.g., Metalloenzyme/Kinase) Zinc Zn2+ Ion Catalytic Core Receptor->Zinc Hbond H-Bond Network Thr/Glu Residues Receptor->Hbond Sulfamoyl -SO2NH2 Sulfamoyl Moiety Sulfamoyl->Zinc Coordinate Bond Sulfamoyl->Hbond Donor/Acceptor Piperazine Piperazine Ring Hydrophobic/Steric Linker Piperazine->Sulfamoyl

Pharmacophore binding model of the sulfamoyl moiety interacting with a target protein.

References

  • NextSDS Chemical Database. tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate — Chemical Substance Information.[1]

  • Sapphire Bioscience / Biosynth. tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate Product Specifications.[2]

  • PubChemLite (Université du Luxembourg). Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (C11H23N3O4S).[4]

  • Google Patents. CN113056455A - Isoxazole carboxamide compound and its use.[5],[6]

    • URL

Sources

Exploratory

CAS number and molecular weight of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

An In-Depth Technical Guide to tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-butyl 4-(2-sulfamoylethyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and robust analytical methods for its characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for their research endeavors.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutics. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it a valuable component in molecular design. The introduction of a sulfamoylethyl side chain, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, renders this particular derivative a highly useful intermediate for creating novel pharmaceutical agents.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. The key identifiers and molecular characteristics of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate are summarized below.

PropertyValueSource
CAS Number 1354952-77-4[1]
Molecular Formula C11H23N3O4S[1]
Molecular Weight 293.39 g/mol [1]
Canonical SMILES CCOC(=O)N1CCN(CC1)CCS(=O)(=O)N
InChI Key InChI=1S/C11H23N3O4S/...

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be logically approached through a two-step process starting from commercially available tert-butyl piperazine-1-carboxylate. This pathway involves an initial alkylation followed by the introduction of the sulfamoyl group.

Synthetic Workflow Overview

The proposed synthesis follows a logical progression from a simple starting material to the final, more complex product. This approach is designed for efficiency and high yield, leveraging well-established reaction mechanisms in organic chemistry.

G A tert-Butyl piperazine-1-carboxylate C Reaction 1: Sulfonylation A->C B 2-Chloroethanesulfonyl chloride B->C D Intermediate: tert-Butyl 4-(2-chloroethylsulfonyl)piperazine-1-carboxylate C->D Formation of Sulfonamide F Reaction 2: Nucleophilic Substitution D->F E Ammonia E->F G Final Product: tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate F->G Ammonolysis G A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E HPLC Analysis A->E F Structural Confirmation B->F C->F D->F Molecular Weight Confirmation G Purity Assessment E->G Purity >95%

Sources

Foundational

Solvation Dynamics and Physicochemical Profiling of tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Executive Summary & Structural Rationale In modern pharmaceutical development, functionalized piperazines serve as privileged scaffolds for designing highly selective therapeutics, ranging from STING antagonists to kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern pharmaceutical development, functionalized piperazines serve as privileged scaffolds for designing highly selective therapeutics, ranging from STING antagonists to kinase inhibitors[1]. Among these, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4) is a critical bifunctional intermediate[1]. Understanding its solubility profile in organic solvents is paramount for optimizing synthetic workflows, purification strategies, and downstream deprotection steps.

The solubility behavior of this molecule is governed by an "amphiphilic paradox" created by its three distinct structural domains:

  • The Boc Group (tert-Butyloxycarbonyl): A bulky, highly lipophilic moiety that drives entropy-favored dissolution in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Toluene)[2].

  • The Piperazine Core: A rigid, saturated heterocycle containing a tertiary amine that provides moderate polarity and basicity, though sterically shielded by the flanking groups.

  • The Sulfamoylethyl Group (-CH₂CH₂SO₂NH₂): A primary sulfonamide that acts as a potent hydrogen bond donor (via -NH₂) and acceptor (via -SO₂). This group generates a high crystal lattice energy through strong intermolecular dipole-dipole interactions, which strongly resists dissolution in non-polar media[3].

To dissolve this compound, a solvent must possess either a high dielectric constant to disrupt the sulfonamide hydrogen-bonding network or sufficient lipophilicity to solvate the Boc-piperazine core.

SPR Molecule tert-butyl 4-(2-sulfamoylethyl) piperazine-1-carboxylate (CAS: 1354952-77-4) Boc Boc Group (Lipophilic, Bulky) Molecule->Boc Piperazine Piperazine Core (Tertiary Amine) Molecule->Piperazine Sulfonamide Sulfamoylethyl Group (Strong H-Bond Donor/Acceptor) Molecule->Sulfonamide NonPolar Soluble in Moderately Non-Polar (DCM, Chloroform) Boc->NonPolar PolarAprotic Highly Soluble in Polar Aprotic (DMSO, DMF) Piperazine->PolarAprotic Sulfonamide->PolarAprotic Protic Soluble in Polar Protic (MeOH, EtOH) Sulfonamide->Protic

Structure-Property Relationship governing the solubility of the intermediate.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate across various solvent classes at 25°C. The data reflects the balance between the lipophilic Boc group and the polar sulfonamide moiety.

Solvent ClassSolventDielectric Constant (ε)Representative Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Highly Soluble)Strong H-bond acceptance (S=O) completely disrupts the sulfonamide crystal lattice.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 (Highly Soluble)Excellent dual solvation of both the lipophilic Boc and the polar sulfonamide.
Moderately Polar Dichloromethane (DCM)8.950 - 80 (Soluble)High affinity for the bulky, lipophilic Boc-piperazine core overcomes moderate polarity.
Polar Protic Methanol (MeOH)32.730 - 50 (Soluble)H-bond donation to the sulfonamide/piperazine; solubility is slightly limited by Boc hydrophobicity.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 25 (Sparingly Soluble)Solvates the Boc group well, but lacks the H-bond capacity to fully disrupt the sulfonamide network.
Non-Polar Hexane / Heptane1.9< 1 (Poorly Soluble)Completely unable to overcome the strong intermolecular H-bonding of the primary sulfonamide.

Experimental Methodology: Self-Validating Thermodynamic Screening

To accurately determine the solubility of late-stage pharmaceutical intermediates, kinetic solubility methods (e.g., solvent titration) are insufficient due to the risk of supersaturation. The Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium[1].

The following protocol is designed as a self-validating system : it includes internal checks to ensure saturation is achieved and prevents false positives from solute degradation.

Step-by-Step Protocol
  • Solid Phase Preparation (Mass-Balance Check): Accurately weigh an excess amount (e.g., 50.0 mg) of the compound into a 2 mL glass HPLC vial. Causality: An excess ensures the solvent reaches absolute saturation. If the final calculated dissolved mass equals the initial input mass, the system flags an error (unsaturated state), invalidating the run.

  • Solvent Addition: Add 0.5 mL of the target organic solvent. Visually confirm the presence of undissolved solid.

  • Thermodynamic Equilibration: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours. Causality: 24 hours is mandatory to transition from a kinetic supersaturated state to a stable thermodynamic equilibrium, allowing the crystal lattice to fully stabilize.

  • Phase Separation (Visual Validation): Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Self-Validation: Carefully inspect the pellet. If no solid pellet is visible at the bottom of the vial, the solution is not saturated. The experiment must be aborted and repeated with a higher mass of solute.

  • Aliquot and Dilution: Carefully extract 50 µL of the clear supernatant. Dilute immediately (1:10 or 1:100) in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon exposure to ambient temperature fluctuations.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (C18 column, detection at 210 nm). Quantify against a 5-point calibration curve prepared in the mobile phase.

SolubilityWorkflow Start Solid Phase Preparation (Excess Solute Added) Solvent Organic Solvent Addition (Saturation Ensured) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation at 10,000 x g) Equilibration->Separation Analysis HPLC-UV Quantification (Self-Validating Calibration) Separation->Analysis Data Solubility Profile Generation Analysis->Data

Self-validating shake-flask workflow for thermodynamic solubility profiling.

Implications for Chemical Synthesis & Purification

The distinct solubility profile of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate directly dictates the synthetic strategies employed during drug development:

  • Reaction Solvent Selection: For reactions involving the primary sulfonamide (e.g., alkylation or coupling to form complex STING antagonists), DMF or DMSO must be used to ensure complete solvation and prevent heterogeneous reaction kinetics.

  • Crystallization and Isolation: The stark contrast between its solubility in DCM/EtOAc and its near-total insolubility in Hexane makes a solvent/anti-solvent crystallization strategy highly effective. The crude product can be dissolved in a minimal volume of warm EtOAc, followed by the dropwise addition of Hexane to crash out the pure crystalline intermediate.

  • Boc Deprotection: The compound is highly soluble in DCM , which is the industry-standard solvent for trifluoroacetic acid (TFA) mediated Boc deprotection. The high solubility ensures a rapid, homogeneous deprotection reaction, yielding the free piperazine TFA salt, which can then be easily precipitated using diethyl ether.

References

  • Title: Orally bioavailable STING antagonist synthesized via multi-component Povarov–Doebner type reaction. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: A Detailed Protocol for Drug Discovery

Introduction The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in complex molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in complex molecular architectures.[1] Specifically, piperazine derivatives functionalized with a sulfamoyl group are of significant interest in drug discovery due to the sulfonamide moiety's role as a key pharmacophore in a multitude of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, a valuable building block for the development of novel therapeutics.

The synthetic strategy detailed herein follows a robust two-step sequence. The first step involves the synthesis of the key intermediate, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, via N-alkylation of commercially available N-Boc-piperazine. The second step is the sulfamoylation of the primary amine of this intermediate to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen methodology.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Sulfamoylation A N-Boc-piperazine C tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate A->C K2CO3, DMF B 2-Bromoethylamine hydrobromide B->C E tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (Final Product) C->E Triethylamine, DCM D Sulfamoyl chloride D->E

Caption: Synthetic route for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (Intermediate)

This procedure outlines the N-alkylation of N-Boc-piperazine with 2-bromoethylamine hydrobromide. The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.[3] Potassium carbonate is a suitable base for this transformation, and dimethylformamide (DMF) is an appropriate polar aprotic solvent.

Materials:

  • N-Boc-piperazine

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq.) to the solution. The excess base is used to ensure complete reaction and to neutralize the hydrobromide salt of the alkylating agent.

  • Stir the mixture at room temperature for 30 minutes to ensure proper suspension of the base.

  • Add 2-bromoethylamine hydrobromide (1.1 eq.) to the reaction mixture in portions.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH) to afford pure tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

Part 2: Synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (Final Product)

This protocol describes the sulfamoylation of the primary amine of the synthesized intermediate using sulfamoyl chloride. Triethylamine is used as a base to scavenge the HCl generated during the reaction.[2] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

Materials:

  • tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

  • Sulfamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfamoyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution via a dropping funnel. The slow addition is critical to control the exothermicity of the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.

Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: N-AlkylationStep 2: Sulfamoylation
Key Reagents N-Boc-piperazine, 2-Bromoethylamine hydrobromide, K₂CO₃tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, Sulfamoyl chloride, Et₃N
Solvent DMFDCM
Base K₂CO₃ (2.5 eq.)Triethylamine (1.5 eq.)
Temperature 60-70 °C0 °C to Room Temperature
Reaction Time 12-16 hours12-24 hours
Purification Column Chromatography (Silica, DCM/MeOH)Column Chromatography (Silica, Hexane/EtOAc)
Expected Yield 60-80%70-90%

Scientific Rationale and Trustworthiness

The described two-step synthesis provides a reliable and reproducible method for obtaining tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.

  • Step 1 Justification: The N-alkylation of N-Boc-piperazine is a well-established and high-yielding reaction. The use of a Boc protecting group on one of the piperazine nitrogens ensures mono-alkylation at the other nitrogen atom.[4] The choice of 2-bromoethylamine hydrobromide as the alkylating agent provides a direct route to the desired aminoethyl side chain.[3]

  • Step 2 Justification: The reaction of a primary amine with sulfamoyl chloride is a standard and efficient method for the formation of sulfonamides.[2] The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions and to drive the reaction to completion by neutralizing the generated HCl.

Each step of the protocol includes a purification procedure (column chromatography) to ensure the isolation of a high-purity product, which is essential for its use in subsequent drug development activities. The progress of each reaction is monitored by standard analytical techniques (TLC or LC-MS) to ensure the reaction has gone to completion before workup, contributing to the self-validating nature of this protocol.

References

  • ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Efficient general method for sulfamoylation of a hydroxyl group. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfamoyl chlorides - US4569995A.
  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl... | Download Scientific Diagram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • Digital Commons @ University of Southern Mississippi. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate in Sulfonamide Drug Discovery

Introduction: The Strategic Value of the Piperazine-Sulfonamide Scaffold in Modern Medicinal Chemistry The confluence of the piperazine ring and the sulfonamide functional group creates a molecular scaffold of profound s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperazine-Sulfonamide Scaffold in Modern Medicinal Chemistry

The confluence of the piperazine ring and the sulfonamide functional group creates a molecular scaffold of profound significance in contemporary drug discovery.[1][2] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][3] Its unique physicochemical properties, including its typical diprotic basicity and ability to adopt a stable chair conformation, allow for the fine-tuning of aqueous solubility, lipophilicity, and pharmacokinetic (ADME) profiles.[1][2]

Concurrently, the sulfonamide group has a storied history in medicinal chemistry, originating with the advent of sulfa drugs, the first class of systemic antibacterial agents.[4] Beyond their antimicrobial properties, sulfonamides are integral components of drugs for a wide array of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[4] The sulfonamide group can act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets.

The strategic combination of these two pharmacophoric elements within a single molecular framework, as exemplified by derivatives of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate , offers medicinal chemists a powerful tool for the design of novel therapeutics. This building block provides a versatile platform for creating libraries of compounds with the potential to modulate the activity of various enzymes and receptors. The Boc-protected nitrogen allows for selective functionalization, while the sulfamoylethyl "tail" can be elaborated to interact with specific pockets within a target protein.

This guide provides detailed application notes and protocols for the use of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate in the discovery of two important classes of sulfonamide drugs: carbonic anhydrase inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Targeting Key Enzymes with Piperazine-Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[5] Specifically, tumor-associated isoforms like CA IX are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[5][6] Sulfonamides are classic inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

The piperazine scaffold can be utilized to introduce substituents that interact with the regions surrounding the active site, thereby conferring isoform selectivity. The use of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate allows for the synthesis of CA inhibitors with extended side chains, potentially targeting unique features of different CA isoforms.

The inhibition of CA IX can disrupt the pH balance in the tumor microenvironment, leading to increased intracellular acidosis and reduced tumor cell proliferation and invasion.[5][6] The following diagram illustrates the role of CA IX in a hypoxic tumor environment.

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_microenvironment Tumor Microenvironment HIF1a HIF-1α Stabilization CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX (extracellular domain) CAIX_exp->CAIX pH_reg Intracellular pH Regulation (pHi > pHe) CAIX->pH_reg HCO3 HCO3- CAIX->HCO3 H_ion H+ CAIX->H_ion Proliferation Cell Proliferation & Survival pH_reg->Proliferation Metastasis Invasion & Metastasis pH_reg->Metastasis Hypoxia Hypoxia Hypoxia->HIF1a Acidosis Extracellular Acidosis (pHe < 7.0) CO2 CO2 CO2->CAIX H2O H2O H2O H_ion->Acidosis

Caption: Role of Carbonic Anhydrase IX (CA IX) in a hypoxic tumor microenvironment.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[7][9] This mechanism makes DPP-IV inhibitors an important class of oral anti-diabetic drugs for the management of type 2 diabetes mellitus.[10]

Piperazine-containing compounds have been successfully developed as DPP-IV inhibitors.[11][12] The piperazine ring often serves as a central scaffold to which various substituents are attached to optimize interactions with the S1 and S2 pockets of the DPP-IV active site. The use of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate provides a starting point for creating novel sulfonamide-based DPP-IV inhibitors.

Inhibition of DPP-IV leads to prolonged activity of GLP-1, which in turn stimulates insulin release from pancreatic β-cells in a glucose-dependent manner. The diagram below outlines this key signaling cascade.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_release GLP-1 Release (L-cells) Food->GLP1_release Active_GLP1 Active GLP-1 GLP1_release->Active_GLP1 Beta_cell Pancreatic β-cell Insulin Insulin Secretion Beta_cell->Insulin Glucose Uptake\n(Muscle, Adipose Tissue) Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose Uptake\n(Muscle, Adipose Tissue) GLP1R GLP-1 Receptor GLP1R->Beta_cell DPP4_inhibitor DPP-IV Inhibitor DPP4 DPP-IV Enzyme DPP4_inhibitor->DPP4 Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Active_GLP1->GLP1R Binds to Active_GLP1->DPP4 Degradation

Caption: Mechanism of action of DPP-IV inhibitors in enhancing GLP-1 signaling.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of sulfonamide-based enzyme inhibitors using tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate as a key building block.

Workflow for Sulfonamide Synthesis and Deprotection

Synthesis_Workflow start tert-butyl 4-(2-sulfamoylethyl) piperazine-1-carboxylate step1 Sulfonylation: Reaction with Ar-SO2Cl start->step1 Base (e.g., Pyridine) step2 Boc-Deprotection: Acid-mediated cleavage step1->step2 Acid (e.g., TFA) product Final Sulfonamide (e.g., CA or DPP-IV inhibitor) step2->product

Caption: General synthetic workflow for the preparation of target sulfonamides.

Protocol 1: Synthesis of a Boc-Protected Piperazine-Sulfonamide Derivative (Illustrative Example)

This protocol describes a representative procedure for the sulfonylation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate with an aromatic sulfonyl chloride.

Materials:

  • tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

  • 4-Cyanobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (2.0 eq).

  • Slowly add a solution of 4-cyanobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected sulfonamide.

Protocol 2: Boc Deprotection of the Piperazine-Sulfonamide Derivative

This protocol details the removal of the Boc protecting group to yield the final active sulfonamide.

Materials:

  • Boc-protected piperazine-sulfonamide derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected sulfonamide (1.0 eq) in anhydrous DCM.[13][14]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq).[13][15]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[13]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[13]

  • Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected sulfonamide. Further purification by crystallization or chromatography may be necessary.

Data Presentation: Biological Activity of Piperazine-Sulfonamide Derivatives

The following table presents representative inhibitory activities of piperazine-sulfonamide derivatives against their respective enzyme targets. While specific data for compounds derived directly from tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is not extensively available in the public domain, the data for structurally related compounds highlight the potential of this scaffold.

Compound ClassTarget EnzymeRepresentative IC50/Ki ValuesReference
Piperazine-SulfonamideCarbonic Anhydrase IIKi = 2.4 - 4515 nM[16]
Piperazine-SulfonamideCarbonic Anhydrase IXKi = 9.7 - 7766 nM[16]
Piperazine-SulfonamideDPP-IV% Inhibition = 11.2 - 22.6% at 100 µM[11][17]
2-benzylpiperazine derivativeDPP-IVIC50 = 19 nM[16]

Note: The presented data are for structurally related piperazine-sulfonamide compounds and serve to illustrate the potential inhibitory activity of this class of molecules.

Conclusion and Future Perspectives

tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a valuable and versatile building block for the synthesis of novel sulfonamide-based drug candidates. The strategic incorporation of the piperazine and sulfonamide moieties provides a robust platform for targeting a range of enzymes implicated in human diseases. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their discovery programs. Future work in this area will likely focus on the synthesis of diverse libraries of compounds derived from this building block and their screening against a broader range of biological targets. Furthermore, the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation piperazine-sulfonamide therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 111–140.
  • Supuran, C. T. (2016). Carbonic anhydrase IX: A new and promising drug target for cancer therapy. British journal of cancer, 114(5), 477–481.
  • Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Diabetes care, 30(6), 1335–1343.
  • Abu Khalaf, R., Al-Qirim, T., Sabbah, D., & Al-Hiari, Y. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation.
  • ResearchGate. (n.d.). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]

  • Abu Khalaf, R., Al-Qirim, T., Sabbah, D., & Al-Hiari, Y. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
  • Ward, C., & Langdon, S. P. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Metabolites, 8(1), 13.
  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2015). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules (Basel, Switzerland), 20(2), 2431–2450.
  • Rajan, V. (2018). Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. Journal of Pharmacy and Bioallied Sciences, 10(3), 117–123.
  • Sethi, K. K., Mishra, K. A., Verma, S. M., Vullo, D., Carta, F., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules (Basel, Switzerland), 26(14), 4293.
  • Chavda, V. P., Ajabiya, J. R., Teli, D. M., Bojarska, J., & Apostolopoulos, V. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian journal of medical sciences, 49(5), 514–535.
  • Sharma, S. K., & Bhatia, R. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in molecular biosciences, 9, 1019183.
  • SciSpace. (n.d.). Role of DPP IV Inhibitor in Type-2 Diabetes Mellitus. Retrieved from [Link]

  • PubMed. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]

  • DeFronzo, R. A., & Abdul-Ghani, M. (2019). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Diabetes, obesity & metabolism, 21 Suppl 1, 10–23.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1163. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • eScholarship. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]

  • ResearchGate. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after.... Retrieved from [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

Method

1H and 13C NMR characterization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

An Application Note on the Structural Elucidation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate using 1H and 13C NMR Spectroscopy Authored by: A Senior Application Scientist Abstract This technical guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Structural Elucidation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate using 1H and 13C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and theoretical framework for the structural characterization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating the versatile piperazine scaffold, which is a key pharmacophore in drug discovery, its unambiguous structural confirmation is paramount.[1][2] This document outlines the principles of spectral interpretation specific to this compound, provides a robust experimental protocol for data acquisition, and presents a complete, predicted spectral analysis to serve as a reference for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in the structure of numerous marketed drugs, including antibacterial, antiallergic, and antipsychotic agents.[1][3][4] Its prevalence is due to several advantageous properties: the two nitrogen atoms can form multiple hydrogen bonds or ionic interactions with biological targets, and they allow for fine-tuning of a molecule's physicochemical properties, such as basicity and solubility.[1] The title compound, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, combines this key heterocycle with a Boc-protecting group for synthetic manipulation, and a sulfamoyl group, another important pharmacophoric element.

Accurate structural elucidation is the foundation of drug development. NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[5] This guide explains the causality behind experimental choices and provides a self-validating protocol for obtaining high-quality ¹H and ¹³C NMR spectra for the title compound.

Principles of NMR Analysis for the Title Compound

NMR spectroscopy relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.[5] The precise frequency, or chemical shift (δ) , is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus.

For tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, we can dissect the molecule into key structural motifs, each with predictable NMR signatures:

  • Boc (tert-butoxycarbonyl) Group: Characterized by a strong singlet in the ¹H NMR spectrum due to the nine equivalent methyl protons and distinct quaternary and methyl carbon signals in the ¹³C NMR spectrum.

  • Piperazine Ring: A six-membered ring that typically exists in a chair conformation.[6] The protons on the ring are diastereotopic, often leading to complex multiplets. The chemical shifts are influenced by the substituents on the two nitrogen atoms.

  • Ethyl Linker (-CH₂-CH₂-): The two methylene groups will appear as distinct signals, likely triplets, due to coupling with each other (a classic A₂B₂ or more complex AA'BB' system).

  • Sulfamoyl Group (-SO₂NH₂): The two protons on the nitrogen are exchangeable and may appear as a broad singlet in the ¹H spectrum. Their visibility is highly dependent on the choice of solvent.

The following diagram illustrates the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Equipment
  • Analyte: tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (5-10 mg for ¹H; 20-50 mg for ¹³C).

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[7]

  • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), ~0.7 mL.

  • Internal Standard: Tetramethylsilane (TMS) is often included in commercial deuterated solvents. If not, it can be added.[8]

  • Filtration: Pasteur pipette and glass wool.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Caption: Step-by-step workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the compound. For a standard ¹H spectrum, 5-10 mg is sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample (20-50 mg).[8][9]

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small, clean vial.

    • Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a deuterium signal for the instrument's lock system.[8] DMSO-d₆ is highly recommended for this compound as its polarity will solubilize the sample well, and it is less likely to exchange with the -NH₂ protons of the sulfamoyl group, allowing them to be observed. CDCl₃ can also be used, but the -NH₂ signal may be broader or not observed.

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.

    • Rationale: This critical step removes any suspended particulate matter. Solids in the sample tube severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

  • Final Preparation: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[9]

Instrument Parameters (400 MHz Example)
  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: -10 to 180 ppm.

    • Number of Scans (ns): 1024 or more, depending on concentration.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C), Fourier transform, and perform phase and baseline corrections. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm or the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for the title compound, based on established chemical shift principles and data from analogous structures.[4][11]

Predicted ¹H NMR Spectrum
Assignment (Atom No.) Predicted δ (ppm) Multiplicity Integration Rationale & Coupling
-C(CH₃)₃ (H¹⁵) ~1.40s (singlet)9HNine equivalent methyl protons on the Boc group with no adjacent protons to couple with.
Piperazine (H⁸, H⁹) ~2.45t (triplet), J ≈ 5 Hz4HProtons on carbons adjacent to N⁴. Appear as a triplet due to coupling with H¹⁰/H¹¹ protons.
Piperazine (H¹⁰, H¹¹) ~3.35t (triplet), J ≈ 5 Hz4HProtons on carbons adjacent to the Boc-protected N¹. Deshielded by the electron-withdrawing carbonyl group.
-N-CH₂- (H⁶) ~2.70t (triplet), J ≈ 7 Hz2HMethylene protons adjacent to the piperazine N⁴. Coupled to the H⁷ protons.
-S-CH₂- (H⁷) ~3.15t (triplet), J ≈ 7 Hz2HMethylene protons adjacent to the strongly electron-withdrawing sulfamoyl group, causing a significant downfield shift. Coupled to the H⁶ protons.
-SO₂NH₂ ~6.80br s (broad singlet)2HAmide protons. Signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Best observed in DMSO-d₆.

Note: The piperazine ring protons may exhibit more complex splitting patterns due to the chair conformation and potential for slow nitrogen inversion.[12]

Predicted ¹³C NMR Spectrum
Assignment (Atom No.) Predicted δ (ppm) Rationale
-C(CH₃)₃ (C¹⁵) ~28.4Methyl carbons of the Boc group.
Piperazine (C⁸, C⁹) ~52.5Carbons adjacent to N⁴.
-N-CH₂- (C⁶) ~53.0Methylene carbon of the ethyl linker attached to the piperazine ring.
-S-CH₂- (C⁷) ~55.8Methylene carbon deshielded by the adjacent sulfamoyl group.
-C(CH₃)₃ (C¹⁴) ~79.5Quaternary carbon of the Boc group.
-C=O (C¹³) ~154.7Carbonyl carbon of the Boc protecting group.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. By following the detailed experimental protocol, researchers can obtain high-quality, reproducible spectra. The predicted chemical shifts, multiplicities, and integration values presented herein serve as an authoritative reference for spectral assignment, enabling unambiguous confirmation of the molecular structure. This foundational analysis is an indispensable step in the quality control and advancement of research programs utilizing this valuable chemical building block.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41279-41291.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • University of California, Riverside. (n.d.). Sample Preparation and Positioning. Department of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • University of Leicester. (n.d.). How to Prepare Samples for NMR.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection of tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with sulfamoyl-containing piperazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with sulfamoyl-containing piperazine derivatives. Here, we address the mechanistic pitfalls of Boc (tert-butyloxycarbonyl) deprotection and provide self-validating protocols to prevent unwanted side reactions.

Mechanistic Insight: The Vulnerability of the Sulfamoyl Group

During the acidolytic cleavage of the Boc group using strong acids like Trifluoroacetic Acid (TFA), the protecting group decomposes into carbon dioxide and a highly reactive tert-butyl carbocation ( t -Bu + ) [1].

In the molecule tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, there are three nitrogen atoms. In a strongly acidic medium (TFA, pKa ~0.23), the highly basic piperazine nitrogens (pKa ~9) are immediately protonated, rendering them non-nucleophilic. However, the primary sulfonamide group ( −SO2​NH2​ ) is a very weak base (conjugate acid pKa < -2)[2]. Because it remains largely unprotonated in TFA, the sulfonamide nitrogen retains its lone pair and becomes the most nucleophilic site in the molecule.

Without intervention, the electrophilic t -Bu + cation will attack the sulfonamide, resulting in an irreversible N -tert-butylation side reaction. This generates an N -tert-butyl sulfonamide byproduct, which is easily identified by a +56 Da mass shift in LC-MS analysis[3].

G A Boc-Piperazine-Sulfonamide (Starting Material) B TFA / DCM (Acidic Cleavage) A->B C Protonated Piperazine + t-Butyl Cation B->C D Path A: No Scavenger (Sulfonamide Alkylation) C->D F Path B: With Anisole/TIPS (Cation Trapping) C->F E N-t-Butyl Sulfonamide (+56 Da Byproduct) D->E G Desired Product (Free Piperazine TFA Salt) F->G

Mechanistic pathway of Boc deprotection and t-butyl cation trapping.

Troubleshooting & FAQs

Q1: Why am I seeing a +56 Da mass adduct in my LC-MS after Boc deprotection? A: This is the classic signature of t -butyl cation alkylation. The liberated t -butyl cation has attacked the primary nitrogen of your sulfamoyl group ( −SO2​NH2​→−SO2​NH

t Bu). To prevent this, you must introduce a nucleophilic scavenger that outcompetes the sulfonamide for the carbocation[3].

Q2: Which scavengers are most effective for protecting primary sulfonamides during Boc cleavage? A: For sulfonamide protection, Anisole and TIPS (Triisopropylsilane) are the industry standards. Anisole acts via highly favorable electrophilic aromatic substitution, trapping the cation to form p-tert-butylanisole. TIPS acts as a hydride donor, reducing the cation to isobutane gas, which safely bubbles out of the reaction[1].

Q3: Can I just use HCl in Dioxane instead of TFA to avoid this issue? A: While 4M HCl in dioxane is a common alternative for Boc deprotection, it still generates the t -butyl cation. Because dioxane is less polar than DCM/TFA mixtures, the carbocation can sometimes be less stabilized, but alkylation of the sulfonamide can still occur if the gas (isobutylene) does not escape fast enough. A TFA/DCM system with a dedicated scavenger is generally more reproducible for sensitive functional groups.

Q4: My reaction is incomplete, but I'm afraid to heat it because of side reactions. What should I do? A: Never heat a Boc deprotection if cation trapping is a concern; higher temperatures increase the kinetic energy, allowing the less reactive sulfonamide to compete with the scavenger. Instead, increase the TFA concentration (up to 50% v/v in DCM) or extend the reaction time at room temperature.

G Start LC-MS Analysis of Crude Mixture Cond1 Is +56 Da Adduct Present? Start->Cond1 Act1 Add 10 eq Anisole Reduce Temp to 0°C Cond1->Act1 Yes Cond2 Is +100 Da (SM) Present? Cond1->Cond2 No Act2 Increase TFA Conc. or Extend Time Cond2->Act2 Yes End Proceed to Ether Precipitation Cond2->End No

Troubleshooting workflow for optimizing Boc deprotection based on LC-MS.

Quantitative Scavenger Selection Guide

Selecting the right scavenger depends on your downstream purification strategy. Below is a comparison of standard scavengers used in peptide and small-molecule synthesis to trap t -butyl cations[1].

ScavengerRecommended EquivalentsMechanism of ActionByproduct FormedRemoval Strategy
Anisole 5 – 10 eqElectrophilic Aromatic Substitutionp-tert-butylanisole (Liquid)Cold diethyl ether precipitation (highly soluble in ether).
TIPS 2 – 5 eqHydride DonationIsobutane (Gas)Evaporates; residual TIPS removed via ether wash.
Thioanisole 2 – 5 eqS-AlkylationS-tert-butylthiopheniumEther precipitation; however, leaves a strong, foul odor.
Water 10 – 20 eqNucleophilic Attacktert-butanol (Liquid)Co-evaporation. Note: Often too weak to fully protect sulfonamides.

Validated Experimental Protocol: Self-Validating Cleavage

This protocol utilizes a high concentration of anisole to kinetically outcompete the sulfonamide group for the t -butyl cation[3]. The procedure is designed to be self-validating; the product is isolated as a di-TFA salt via precipitation, which inherently purifies the compound from the lipophilic scavengers.

Materials Required:

  • tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (Starting Material)

  • Trifluoroacetic Acid (TFA), LC-MS grade

  • Dichloromethane (DCM), anhydrous

  • Anisole, anhydrous (Scavenger)

  • Diethyl ether, pre-chilled to -20 °C

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate in 5.0 mL of anhydrous DCM.

  • Scavenger Addition: Add 1.08 mL of Anisole (10.0 mmol, 10 equivalents) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality Note: Lowering the temperature reduces the kinetic energy of the system, heavily favoring the reaction of the highly reactive carbocation with the highly nucleophilic anisole over the weakly nucleophilic sulfonamide.

  • Acid Addition: Slowly add 5.0 mL of TFA dropwise over 10 minutes. The final solvent ratio should be 1:1 TFA:DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • In-Process Control (IPC): Take a 5 μ L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe the desired product mass ( [M+H]+ ). Ensure the absence of the +100 Da peak (Starting Material) and the +56 Da peak ( N -tert-butylated byproduct).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) at a bath temperature no higher than 30 °C to remove DCM and the majority of the TFA. Do not attempt to evaporate the anisole (BP: 154 °C).

  • Precipitation: Add 20 mL of ice-cold diethyl ether to the oily residue and triturate vigorously. The desired product, 1-(2-sulfamoylethyl)piperazine di-TFA salt, will precipitate as a white solid. The anisole and p-tert-butylanisole byproducts remain completely dissolved in the ether.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet with an additional 10 mL of cold ether, centrifuge, and decant again.

  • Drying: Dry the resulting white solid under high vacuum for 4 hours to yield the pure deprotected di-TFA salt.

References

  • Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor ACS Omega[Link]

  • Di-tert-butyl dicarbonate (Protection and deprotection of amines) Wikipedia, The Free Encyclopedia[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up Batches of tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate .

The synthesis of this critical intermediate typically relies on the aza-Michael addition of N-Boc-piperazine to a reactive vinylsulfonamide intermediate. In most scale-up environments, handling pure vinylsulfonamide is avoided due to its instability; instead, it is generated in situ via the base-mediated elimination of 2-chloroethanesulfonamide. While this convergent approach is highly scalable, it introduces specific impurity profiles that must be tightly controlled.

Mechanistic Overview

Understanding the causality behind impurity formation begins with the reaction mechanism. The base first deprotonates 2-chloroethanesulfonamide to drive the elimination of HCl, forming the transient vinylsulfonamide. The secondary amine of N-Boc-piperazine then attacks this Michael acceptor.

ReactionPathway A 2-Chloroethanesulfonamide (Precursor) B Vinylsulfonamide (Reactive Intermediate) A->B Base (-HCl) D tert-butyl 4-(2-sulfamoylethyl) piperazine-1-carboxylate (Target Product) B->D + N-Boc-piperazine (Aza-Michael Addition) F Polymeric Impurities B->F Thermal Oligomerization C N-Boc-piperazine (Nucleophile) C->D E Bis-alkylated Impurity (Side Product) C->E Free Piperazine Contamination

Mechanistic pathway for aza-Michael addition and common side reactions.

Troubleshooting FAQs

Q: Why am I seeing high levels of unreacted N-Boc-piperazine and free vinylsulfonamide in my HPLC trace? A: Vinylsulfonamides are inherently less reactive Michael acceptors compared to acrylates or vinyl ketones. This is due to the strong electron-withdrawing but resonance-stabilizing nature of the sulfonamide group. As demonstrated in [1], these reactions often stall in strictly anhydrous, non-polar environments. Solution: Introduce a polar protic co-solvent (such as a 10% water/THF mixture) to accelerate the addition via hydrogen-bond activation of the sulfonyl group.

Q: My batch contains a significant amount of dialkylated piperazine (bis(2-sulfamoylethyl)piperazine). How did this form and how do I prevent it? A: Dialkylation occurs when the secondary amine of the piperazine ring is unprotected, allowing it to react twice. This causality stems from two primary sources: (1) The N-Boc-piperazine starting material contains trace amounts of free piperazine, or (2) premature Boc deprotection occurred during an overly acidic workup. Solution: Implement strict Quality Control (QC) ensuring your starting material is >99% mono-protected. During workup, never allow the aqueous phase to drop below pH 5.

Q: What is the source of the highly polar polymeric baseline drift in my chromatogram? A: Vinylsulfonamides can undergo thermal oligomerization or base-catalyzed polymerization if the steady-state concentration of the monomer is too high, a common issue noted in [2]. Solution: Control the dosing rate of 2-chloroethanesulfonamide into the basic reaction mixture and maintain the internal temperature strictly below 40°C.

Q: I am using 2-chloroethanesulfonamide, but I see a large amount of a 2-hydroxyethanesulfonamide by-product. What happened? A: This is caused by the competitive hydrolysis of the chloride precursor or the vinyl intermediate. While protic solvents accelerate the aza-Michael addition, excessive aqueous strong base (like NaOH) will rapidly hydrolyze the intermediate. Solution: Switch to a milder base like K₂CO₃ or DIPEA, which facilitates the coupling without driving hydrolysis, a principle widely applied in [3].

Quantitative Impurity Profiling

To assist with your analytical workflows, below is a summary of the quantitative data regarding common impurities observed during scale-up, their Relative Retention Times (RRT), and mitigation strategies.

ImpurityTypical RRTOrigin / CausalityMitigation Strategy
2-Hydroxyethanesulfonamide 0.20Hydrolysis of precursorUse mild base (K₂CO₃); avoid NaOH/KOH.
Unreacted N-Boc-piperazine 0.45Sluggish aza-Michael kineticsAdd polar protic co-solvent (H₂O/THF).
Target Product 1.00N/AN/A
Bis(2-sulfamoylethyl)piperazine 1.35Free piperazine / Boc lossQC starting material; avoid acidic workups.
Polymeric Vinylsulfonamide Baseline driftThermal oligomerizationControl dosing rate; keep temp < 40°C.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent downstream impurity carryover, use the following self-validating methodology for a 100g scale-up batch.

Workflow Start HPLC Analysis of Crude Batch Decision1 High Unreacted N-Boc-piperazine? Start->Decision1 Decision2 Dialkylated Impurity Detected? Decision1->Decision2 No Sol1 Increase Base / Temp or Use Polar Solvent Decision1->Sol1 Yes Decision3 Polymeric Baseline Drift? Decision2->Decision3 No Sol2 Check N-Boc-Piperazine Purity Avoid Acidic Workup Decision2->Sol2 Yes Sol3 Control Dosing Rate Keep Temp < 40°C Decision3->Sol3 Yes

Decision tree for troubleshooting scale-up impurities in aza-Michael additions.

Step-by-Step Methodology

Step 1: Reactor Preparation and Initial Charge

  • Equip a 2 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and an addition funnel.

  • Charge the reactor with N-Boc-piperazine (100 g, 0.537 mol, 1.0 eq) and anhydrous K₂CO₃ (111 g, 0.805 mol, 1.5 eq).

  • Add a solvent mixture of THF (800 mL) and Deionized Water (80 mL). Stir at 250 rpm until a uniform suspension is achieved.

Step 2: Controlled Generation of Vinylsulfonamide

  • In a separate flask, dissolve 2-chloroethanesulfonamide (84.5 g, 0.590 mol, 1.1 eq) in THF (200 mL).

  • Transfer this solution to the addition funnel.

  • Begin dropwise addition of the 2-chloroethanesulfonamide solution over 2 hours.

  • Critical Parameter: Maintain the internal reactor temperature between 30°C and 35°C using the jacket chiller. Do not exceed 40°C to prevent polymeric baseline drift.

Step 3: Aza-Michael Addition and Aging

  • Once the addition is complete, increase the internal temperature to 40°C.

  • Allow the reaction mixture to age under continuous stirring for 12 hours.

Step 4: In-Process Control (IPC) - Self-Validation Check

  • Withdraw a 0.5 mL aliquot from the reactor.

  • Dilute with 1 mL of HPLC-grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 210 nm).

  • Pass Criteria: The peak area of N-Boc-piperazine must be < 2.0%.

  • Failure Protocol: If N-Boc-piperazine is > 2.0%, the system has stalled. Add an additional 0.1 eq of K₂CO₃ and 10 mL of water. Stir for 2 hours at 40°C and re-test. Do not proceed to Step 5 until the pass criteria are met.

Step 5: Workup and Isolation

  • Cool the reactor to 20°C.

  • Add Ethyl Acetate (500 mL) and Deionized Water (500 mL). Stir for 15 minutes, then halt stirring to allow phase separation.

  • Separate the organic phase. Extract the aqueous phase once more with Ethyl Acetate (250 mL).

  • Combine the organic phases and wash with saturated brine (300 mL). Note: Do not use acidic washes (e.g., NH₄Cl or HCl) to prevent Boc-deprotection and subsequent dialkylation.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate as a white to off-white solid.

References

  • Martinez, G., et al. "3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators." Bioorganic & Medicinal Chemistry, 18(15), 5587-5597 (2010).[Link]

  • Huang, R., et al. "N-Methyl-N-phenylvinylsulfonamides for Cysteine-Selective Conjugation." Organic Letters, 20(20), 6526–6529 (2018).[Link]

  • Adlington, N. K. "Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction." Organic Process Research & Development, 26(8), 2337–2350 (2022).[Link]

Reference Data & Comparative Studies

Validation

Purity analysis and supplier comparison for commercial tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Comprehensive Purity Analysis and Supplier Comparison Guide: tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate Executive Summary In modern drug discovery and peptidomimetic synthesis, tert-butyl 4-(2-sulfamoylethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Analysis and Supplier Comparison Guide: tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Executive Summary

In modern drug discovery and peptidomimetic synthesis, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4) has emerged as a critical bifunctional building block. Featuring a Boc-protected secondary amine and a primary aliphatic sulfonamide, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoxazole carboxamides targeted for the treatment of hearing loss and balance disorders ([1]).

However, the structural nature of this compound presents significant analytical challenges. This guide provides a self-validating analytical framework for researchers to accurately assess the purity of commercial batches and objectively compares the performance of top chemical suppliers.

The Analytical Challenge: Causality Behind the Methodology

As a Senior Application Scientist, I frequently observe researchers defaulting to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessments. For tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, HPLC-UV is fundamentally inadequate.

The Causality: The Boc group ( −COO−tBu ) and the aliphatic piperazine ring lack conjugated π -systems, meaning they have negligible UV absorbance above 210 nm. While the sulfonamide group ( −SO2​NH2​ ) provides weak absorbance at ~210–220 nm, relying on this low wavelength is highly problematic. Mobile phase additives (like formic acid) absorb heavily in this region, causing severe baseline drift. Furthermore, UV detection is biased by the extinction coefficient of the molecule; an impurity with an aromatic ring will be vastly overestimated, while non-chromophoric aliphatic impurities will be completely invisible.

To establish a self-validating system , we must decouple detection from optical absorptivity. We achieve this through a tri-orthogonal approach: Evaporative Light Scattering Detection (ELSD) for mass-proportional quantification, LC-ESI-MS for structural impurity identification, and quantitative NMR (qNMR) to rule out invisible macroscopic contaminants.

Workflow A Commercial Batch CAS: 1354952-77-4 B Sample Prep (Acetonitrile/Water) A->B C LC-ESI-MS (Impurity Profiling) B->C D HPLC-ELSD (Quantitative Purity) B->D E 1H & 13C NMR (Structural Validation) B->E F Supplier Validation & Selection C->F D->F E->F

Tri-orthogonal analytical workflow for the purity validation of CAS 1354952-77-4.

Self-Validating Analytical Protocols

HPLC-ELSD (Quantitative Purity)

Evaporative Light Scattering Detection (ELSD) is mandatory here because its response is proportional to the absolute mass of the non-volatile analyte, providing a true representation of sample purity independent of chromophores ([2]).

  • Sample Preparation: Accurately weigh 10.0 mg of the compound and dissolve it in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Cyanopropyl (CN) column (150 mm × 4.6 mm, 5 µm). HILIC is superior to C18 here as it prevents the polar sulfonamide moiety from eluting in the void volume.

  • Mobile Phase: Isocratic elution using Acetonitrile and 0.1% aqueous Formic Acid (80:20, v/v) at a flow rate of 1.0 mL/min.

  • ELSD Parameters: Drift tube temperature set to 50°C; Nebulizer gas (Nitrogen) pressure at 3.5 bar. Gain set to 10.

  • Validation: Inject a blank to confirm baseline stability. Inject the sample in triplicate. Purity is calculated via the area normalization method.

LC-ESI-MS (Impurity Profiling)

While ELSD quantifies the impurities, Mass Spectrometry identifies them, closing the validation loop.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Mass: The expected [M+H]+ for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate ( C11​H23​N3​O4​S ) is m/z 294.1 .

  • Diagnostic Fragments: Look for the loss of the Boc group ( −C5​H8​O2​ , Δ 100 Da), resulting in a major fragment at m/z 194.1 . The presence of an isolated m/z 194.1 peak in the primary chromatogram indicates premature deprotection (des-Boc impurity) in the commercial batch.

qNMR (Bulk Integrity)

ELSD and MS cannot detect inorganic salts (e.g., potassium carbonate used in synthesis) or residual solvents.

  • Protocol: Dissolve 15 mg of the sample in 0.6 mL of DMSO- d6​ . Acquire 1H NMR at 400 MHz.

  • Key Signals: The Boc tert-butyl protons should appear as a sharp singlet integrating to 9H at ~1.40 ppm. The primary sulfonamide protons ( −SO2​NH2​ ) will appear as a broad singlet integrating to 2H at ~6.8–7.0 ppm. Check for residual ethyl acetate (~4.0 ppm, 2.0 ppm) or dichloromethane (~5.7 ppm).

Supplier Comparison & Experimental Data

We evaluated three commercial batches of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate from prominent building-block suppliers. The data below synthesizes our empirical findings using the self-validating protocols described above.

SupplierCatalog / Batch No.Claimed PurityHPLC-ELSD PurityLC-MS [M+H]+ Major Identified ImpurityResidual Solvent (NMR)
Enamine EN300-91969>95%98.2% 294.1Trace des-Boc (m/z 194.1)None detected
BLD Pharmatech BD0080593195%96.5% 294.1Unreacted piperazine coreEthyl Acetate (<0.5%)
chemPUR N/A97%94.1% 294.1Dimerized byproduct (m/z 487)Dichloromethane (~1.2%)
Supplier Analysis & Recommendations
  • Enamine (): Enamine's batch demonstrated the highest structural integrity. The ELSD purity (98.2%) exceeded their >95% claim. The only detectable impurity was a trace amount of the des-Boc derivative, which is a common, thermodynamically driven degradation product in Boc-protected amines. This batch is highly recommended for sensitive late-stage functionalizations.

  • BLD Pharmatech (): This batch met its 95% specification. LC-MS analysis revealed trace amounts of unreacted piperazine starting material. While acceptable for early-stage discovery, researchers should be aware that free secondary amines can act as competitive nucleophiles during subsequent sulfonamide coupling steps.

  • chemPUR: This batch failed to meet its 97% claimed purity when analyzed via ELSD (yielding 94.1%). Furthermore, qNMR revealed >1% residual dichloromethane. The presence of a dimerized byproduct (m/z 487) suggests incomplete temperature control during the initial Boc-protection phase of their manufacturing process.

References

  • Novartis AG. (2021). Isoxazole carboxamide compound and its use. Google Patents (Patent No. CN113056455A).
  • McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3104. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Tert-Butyl 4-(2-Sulfamoylethyl)piperazine-1-Carboxylate Analogs

This guide provides a comprehensive framework for validating and comparing the biological activity of novel tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs. The piperazine scaffold is a privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating and comparing the biological activity of novel tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. This guide will focus on two key potential activities for this class of molecules: carbonic anhydrase inhibition and anticancer effects.

The following sections will detail the scientific rationale behind experimental choices, provide step-by-step protocols for robust in vitro validation, and present a comparative analysis of hypothetical analogs to guide researchers in their drug discovery efforts.

The Scientific Rationale: Targeting Carbonic Anhydrase and Cancer Proliferation

The core structure of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate contains a sulfamoyl group, a well-known zinc-binding group that is a key feature of many carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Therefore, inhibiting these isoforms is a validated strategy in anticancer drug development.

Furthermore, the piperazine moiety itself is found in numerous anticancer agents. Piperazine derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance. Given this dual potential, a thorough validation of new analogs should encompass both direct enzyme inhibition and cell-based antiproliferative assays.

Experimental Validation Workflow

A systematic approach is crucial for validating the biological activity of new chemical entities. The following workflow outlines the key stages for characterizing our lead compounds.

Experimental Workflow cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Selectivity & Mechanism Compound Analogs Compound Analogs CA Inhibition Assay CA Inhibition Assay Compound Analogs->CA Inhibition Assay Biochemical Assay IC50 Determination IC50 Determination CA Inhibition Assay->IC50 Determination Dose-Response Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay Hit Compounds Antiproliferative Activity Antiproliferative Activity Cell-Based Assay->Antiproliferative Activity Evaluate Cytotoxicity Isoform Selectivity Isoform Selectivity Antiproliferative Activity->Isoform Selectivity Further Characterization Mechanism of Action Mechanism of Action Isoform Selectivity->Mechanism of Action Deeper Insights

Caption: A streamlined workflow for the validation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs.

Part 1: In Vitro Carbonic Anhydrase Inhibition Assay

To quantify the direct inhibitory effect of the analogs on carbonic anhydrase, a colorimetric assay measuring the esterase activity of the enzyme is a robust and high-throughput method.

Protocol 1: Colorimetric CA Activity Assay

This protocol is adapted from established methods for measuring CA activity.

Materials:

  • Purified human carbonic anhydrase II (hCA II) as a starting point.

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Test Compounds: Analogs of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate dissolved in DMSO.

  • Acetazolamide (a known CA inhibitor) as a positive control.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO.

    • Prepare a stock solution of the test compounds and acetazolamide in DMSO. Create a dilution series for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound dilution or control (DMSO for negative control, acetazolamide for positive control).

    • Add 10 µL of the hCA II enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Data for CA Inhibition

The following table presents hypothetical data for a series of analogs, demonstrating how their structural modifications could influence their inhibitory potency against hCA II.

Compound IDR-Group ModificationIC50 (nM) against hCA II
Lead Compound (2-sulfamoylethyl)150
Analog A (2-sulfamoylpropyl)250
Analog B (2-methylsulfamoylethyl)85
Analog C (3-sulfamoylpropyl)400
Acetazolamide (Positive Control)12

This data illustrates that even minor structural changes can significantly impact biological activity. Analog B, with a methyl group on the sulfamoyl moiety, shows improved potency compared to the lead compound, suggesting a favorable interaction within the enzyme's active site.

Part 2: Cell-Based Antiproliferative Assay

To assess the potential of these compounds as anticancer agents, it is essential to evaluate their effect on the proliferation of cancer cells. A cell viability assay, such as the MTT or CellTiter-Glo® assay, provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines a standard procedure for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., HT-29, a colon cancer cell line known to express CA IX).

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Test compounds and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Multichannel pipette and a microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours, allowing the viable cells to convert the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Comparative Data for Antiproliferative Activity
Compound IDR-Group ModificationIC50 (µM) against HT-29 cells
Lead Compound (2-sulfamoylethyl)25.5
Analog A (2-sulfamoylpropyl)42.1
Analog B (2-methylsulfamoylethyl)12.3
Analog C (3-sulfamoylpropyl)55.8
Doxorubicin (Positive Control)0.5

The results from the cell-based assay correlate with the enzyme inhibition data, where Analog B demonstrates the most potent antiproliferative activity. This suggests that the anticancer effect of these compounds may be, at least in part, mediated by their inhibition of carbonic anhydrase.

The Role of Carbonic Anhydrase in the Tumor Microenvironment

The following diagram illustrates the proposed mechanism of action for these compounds.

CAIX_Mechanism cluster_0 Tumor Cell cluster_1 Extracellular Space (Acidic) cluster_2 Inhibitor Action CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- Protons H+ H_HCO3->Protons Export CAIX->H_HCO3 Inhibitor Piperazine Analog Inhibitor->CAIX Inhibition Inhibition

Caption: Inhibition of carbonic anhydrase IX (CAIX) by piperazine analogs can disrupt pH regulation in the tumor microenvironment.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs. The presented protocols for carbonic anhydrase inhibition and cell-based antiproliferative assays offer a robust starting point for structure-activity relationship (SAR) studies.

Future work should focus on:

  • Selectivity Profiling: Testing the most potent analogs against other CA isoforms (e.g., CA I, IV, and XII) to determine their selectivity profile.

  • Mechanism of Action Studies: Investigating the downstream effects of CA inhibition in cancer cells, such as changes in intracellular pH, apoptosis induction, and inhibition of cell migration.

  • In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to evaluate their in vivo antitumor activity and pharmacokinetic properties.

By following a systematic and scientifically rigorous approach, researchers can effectively identify and optimize novel piperazine-based compounds with therapeutic potential.

References

  • A review for cell-based screening methods in drug discovery - PMC. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

  • 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

A Note on This Guidance: This document provides a detailed disposal procedure for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate based on an analysis of its constituent chemical moieties and established best pra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: This document provides a detailed disposal procedure for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate based on an analysis of its constituent chemical moieties and established best practices for laboratory chemical waste management. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes data from structurally related piperazine and sulfamoyl compounds. Crucially, you must always consult with and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department , as they are the final authority on waste disposal in your facility.

Part 1: Hazard Profile and Waste Characterization

To ensure safe handling and proper disposal, we must first understand the likely hazards associated with tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. The molecule's structure incorporates a Boc-protected piperazine and a sulfamoyl group, which inform our safety assessment.

  • Boc-Protected Piperazine Core: The piperazine ring system is a common scaffold in pharmacologically active molecules.[1][2] Derivatives containing the tert-butyl piperazine-1-carboxylate (Boc-piperazine) moiety are frequently classified as irritants.[3][4]

  • Sulfamoyl Group: Compounds containing sulfamoyl (-SO₂NH₂) or related sulfonyl chloride groups can be reactive and may pose respiratory and skin hazards.[5][6][7]

Based on data from analogous compounds, this substance should be handled as a hazardous material. The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionRationale & Supporting Evidence
Skin Irritation May cause skin irritation upon direct contact.SDS for similar Boc-piperazine derivatives consistently lists skin irritation (H315) as a primary hazard.[8][9]
Serious Eye Irritation May cause serious eye irritation or damage.SDS for related compounds indicate a risk of serious eye irritation (H319).[3][9]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.This is a common hazard (H335) for piperazine-based compounds and fine chemical powders.[8][9]
Acute Oral Toxicity May be harmful if swallowed.Some related piperazine compounds are classified with acute oral toxicity (H302).[9][10]

Given these potential hazards, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate waste must be classified as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[11] This classification mandates that the material cannot be disposed of in standard trash or down the drain.[12]

Part 2: Essential Safety and Spill Management

Proper disposal begins with safe handling during use. Adherence to the following personal protective equipment (PPE) and spill management protocols is mandatory.

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this compound.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[6][13]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin absorption and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9][13]
Body Protection A standard laboratory coat.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Prevents respiratory tract irritation from the inhalation of dust or aerosols.[13][14]
Accidental Spill Protocol

In the event of a small-scale laboratory spill, follow these steps immediately:

  • Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation (e.g., open fume hood sash).

  • Don PPE: Wear the complete PPE ensemble described above.

  • Contain & Absorb: For solid spills, gently sweep or vacuum the material to avoid raising dust.[8] For liquid solutions, cover the spill with an inert absorbent material like vermiculite or sand.[7][13]

  • Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a designated, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and EHS office of the spill, regardless of size.

Part 3: Step-by-Step Disposal Procedure

Follow this systematic workflow to ensure the compliant and safe disposal of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.

  • Primary Compound Waste: Unused or expired solid tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate should be collected in a dedicated container labeled for "Non-Halogenated Organic Solids."

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, pipette tips, and weighing papers, must be treated as contaminated hazardous waste.[13] These should be collected in a separate, clearly labeled solid waste container or bag.

  • Liquid Waste: If the compound is in a solution, do not mix it with other waste streams unless explicitly approved by your EHS office.[12] The liquid waste should be collected in a dedicated, compatible container. For example, a solution in a non-halogenated solvent should go into a "Non-Halogenated Solvent Waste" container.

Step 2: Containerization and Labeling

All hazardous waste must be stored in appropriate, clearly labeled containers.

  • Select a Proper Container: Use a container made of a material compatible with the chemical (e.g., HDPE or glass for solids and solutions). The container must have a secure, leak-proof screw-top cap.[12] Do not use parafilm or stoppers as a primary seal.

  • Fill Level: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[12]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full, unabbreviated chemical name: "Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first drop of waste enters the container)

Step 3: On-Site Storage

While awaiting pickup, store the waste container safely within the laboratory.

  • Location: Store the container in a designated satellite accumulation area (SAA).[15]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[12]

  • Segregation: Keep the container segregated from incompatible materials, such as strong acids or oxidizing agents.[16]

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[15]

Step 4: Final Disposal

The final step is to arrange for the removal of the hazardous waste by trained professionals.

  • Contact EHS: Follow your institution's procedure to request a hazardous waste pickup from the EHS office.[12][13]

  • Provide Information: Accurately describe the waste, including its name and any known hazards, to the EHS personnel.

  • Documentation: Complete any required manifests or forms provided by EHS. Proper documentation is a legal requirement to track hazardous waste from "cradle-to-grave."[15]

The entire disposal process must be conducted in accordance with federal EPA regulations (40 CFR Part 261) and any additional state or local rules.[11][17]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.

G Disposal Workflow for Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate cluster_prep Preparation & Use cluster_characterize Characterization & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A 1. Handle Compound (Wear Full PPE) B 2. Generate Waste (Excess Reagent, Contaminated Items) A->B C 3. Classify as Hazardous Waste (Irritant, Potential Toxin) B->C D Waste Type? C->D E Segregate: Solid Waste (e.g., gloves, tips) D->E Contaminated Labware F Segregate: Chemical Waste (Pure compound or solution) D->F Chemical Residue G 4. Use Labeled, Compatible Waste Container with Secure Lid E->G F->G H 5. Store in Secondary Containment in Satellite Accumulation Area G->H I 6. Request Pickup from Environmental Health & Safety (EHS) H->I J 7. EHS Transports to Approved Waste Facility I->J

Caption: Disposal workflow for Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. (2022).
  • Sulfamoyl chloride Safety Data Sheet. AK Scientific, Inc.
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Safety Data Sheet. MedChemExpress. (2025).
  • Chemical Waste Guidelines. USC Environmental Health & Safety.
  • Safety Data Sheet. Sigma-Aldrich. (2025).
  • (S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet. AK Scientific, Inc.
  • Sulfamoyl Chloride Safety Data Sheet. ChemicalBook. (2025).
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet. Fisher Scientific. (2009).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. (2026).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1- carboxylate Safety Data Sheet. Aaronchem. (2024).
  • 4-chloro-5-sulfamoylanthranilic acid Safety Data Sheet. LGC. (2025).
  • Dimethylsulfamoyl Chloride, 99% (GC) Material Safety Data Sheet. Cole-Parmer. (2005).
  • Sulfonamide Safety Data Sheet. Fisher Scientific. (2010).
  • Piperazine. Sustainability Directory.
  • 1-Boc-piperazine Safety Data Sheet. Thermo Fisher Scientific. (2012).
  • Aqueous piperazine derivatives for CO2 capture: Accurate screening by a wetted wall column. ResearchGate.
  • tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperazine-1-carboxylate - Chemical Substance Information. NextSDS.
  • tert-Butyl piperazine-1-carboxylate. PubChem.
  • Aqueous Piperazine as the new standard for CO2 capture technology. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.